molecular formula C10H10O4 B1221871 2,4,8-Trihydroxy-1-tetralone

2,4,8-Trihydroxy-1-tetralone

Cat. No.: B1221871
M. Wt: 194.18 g/mol
InChI Key: FHAMKLIXDLEUPK-UHFFFAOYSA-N
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Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

The systematic nomenclature of 2,4,8-trihydroxy-1-tetralone follows established International Union of Pure and Applied Chemistry protocols for naming polysubstituted aromatic ketones. The compound possesses the molecular formula C₁₀H₁₀O₄ with a molecular weight of 194.18 grams per mole, establishing its fundamental chemical identity. The International Union of Pure and Applied Chemistry name for this compound is systematically designated as 2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one, which precisely describes the structural arrangement and functional group positioning.

The structural identification process begins with recognition of the core naphthalene-derived framework, specifically the tetrahydronaphthalenone system. The numbering system follows standard aromatic chemistry conventions, where the carbonyl carbon occupies position 1, and the hydroxyl substituents are located at positions 2, 4, and 8 of the bicyclic structure. The Chemical Abstracts Service registry numbers associated with this compound include 88899-02-9 for the general structure, with additional registry numbers 110901-28-5 and 330477-81-1 representing specific stereoisomeric forms.

The Simplified Molecular Input Line Entry System representation of the compound is documented as C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O, providing a linear notation that captures the complete structural information. The International Chemical Identifier string InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2 offers an alternative systematic representation that facilitates database searches and computational analysis. The corresponding International Chemical Identifier Key FHAMKLIXDLEUPK-UHFFFAOYSA-N serves as a shortened version for rapid identification purposes.

Alternative nomenclature systems have generated additional names for this compound, including systematic designations such as 1(2H)-naphthalenone, 3,4-dihydro-2,4,8-trihydroxy-, which emphasizes the ketone functionality and the specific hydroxylation pattern. The compound registry also includes research codes such as C09974 and commercial identifiers like ACMC-1BQZF and AC1L9D1W, which facilitate procurement and research coordination.

Property Value Source
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
International Union of Pure and Applied Chemistry Name 2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one
Primary Chemical Abstracts Service Number 88899-02-9
Simplified Molecular Input Line Entry System C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O
International Chemical Identifier Key FHAMKLIXDLEUPK-UHFFFAOYSA-N

Classification within Tetralone Derivatives and Polyhydroxylated Aromatic Compounds

The classification of this compound within chemical taxonomy systems reveals its membership in multiple intersecting compound families. Primary classification positions this compound as a member of the tetralin family, which encompasses polycyclic aromatic compounds containing a tetralin moiety consisting of a benzene ring fused to a cyclohexane ring. More specifically, the compound belongs to the tetralone subfamily, characterized by the presence of a ketone functionality within the saturated ring portion of the bicyclic system.

The structural architecture of this compound demonstrates its classification as a bicyclic aromatic hydrocarbon with ketone functionality. The parent compound 1-tetralone serves as the foundational structure, described as a benzo-fused cyclohexanone that provides the core framework for hydroxyl substitution. This classification places the compound within the broader category of polycyclic aromatic hydrocarbons, which are organic compounds composed of multiple fused aromatic rings. However, the presence of oxygen-containing functional groups distinguishes it from simple hydrocarbon polycyclic aromatic hydrocarbons.

The polyhydroxylated nature of this compound establishes its classification within polyphenolic compounds, which are natural products characterized by one or several hydroxyl groups attached to aromatic rings. The three hydroxyl substituents qualify this compound as a trihydroxy derivative, positioning it among phenolic acids and related structures that demonstrate significant biological activity. The specific hydroxylation pattern at positions 2, 4, and 8 creates a unique substitution motif that influences both chemical reactivity and biological properties.

Chemical database classification systems recognize this compound within specialized compound categories. The Mycotoxin Database classification identifies this compound within fungal secondary metabolite collections, specifically associating it with Penicillium diversum var. aureum. The Chemical Entities of Biological Interest database assigns the identifier CHEBI:901 to this compound, placing it within their systematic classification of biochemically relevant molecules.

From a structural chemistry perspective, the compound exhibits characteristics of both aromatic ketones and polyhydroxylated phenolic compounds. The ketone functionality at position 1 provides electrophilic character, while the multiple hydroxyl groups contribute nucleophilic properties and hydrogen bonding capabilities. This dual nature influences its classification within medicinal chemistry contexts, where tetralone derivatives have been investigated as enzyme inhibitors and bioactive compounds.

The stereochemical considerations further refine the classification of this compound. Multiple stereoisomeric forms exist, including cis and trans configurations, each with distinct Chemical Abstracts Service registry numbers and specific stereochemical descriptors. The cis-(+)-, cis-(-)-, trans-(+)-, and trans-(-) isomers represent the complete stereochemical space for this compound, with each form potentially exhibiting different biological activities and chemical properties.

Classification Category Specific Classification Key Features Source
Primary Family Tetralins Benzene fused to cyclohexane
Functional Class Tetralones Ketone in saturated ring
Aromatic Category Polycyclic Aromatic Compounds Multiple fused rings
Phenolic Classification Trihydroxy Phenolic Compound Three hydroxyl groups
Biological Database Mycotoxin-Related Compound Fungal metabolite association
Chemical Entities of Biological Interest CHEBI:901 Biochemically relevant molecule

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2

InChI Key

FHAMKLIXDLEUPK-UHFFFAOYSA-N

SMILES

C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O

Canonical SMILES

C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O

Synonyms

2,4,8-THTO
2,4,8-trihydroxy-1-tetralone
2,4,8-trihydroxy-1-tetralone, trans-(+-)-isome

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • Plant Growth Regulation :
    • The compound has been studied as an analog of abscisic acid (ABA), a crucial plant hormone involved in growth regulation and stress responses. Research indicates that 2,4,8-trihydroxy-1-tetralone exhibits greater biological activity compared to ABA in certain assays, making it a potential candidate for use as a plant growth regulator in agriculture .
  • Antioxidant Activity :
    • Studies have shown that tetralone derivatives can exhibit antioxidant properties. The presence of multiple hydroxyl groups enhances their ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related damage in cells .
  • Phytotoxicity Studies :
    • The compound has been evaluated for phytotoxic effects against various plant pathogens. It has been found that certain derivatives can inhibit the growth of fungi associated with plant diseases, suggesting potential applications in agricultural pest management .

Biochemical Research

  • Mechanistic Studies :
    • The compound serves as a valuable tool for studying the biochemical pathways involving ABA and its analogs. Its structural similarities allow researchers to probe the interactions between these compounds and their biological targets, enhancing our understanding of hormone signaling in plants .
  • Synthesis of Derivatives :
    • This compound is often used as a precursor for synthesizing various derivatives with modified biological activities. These derivatives can be tailored for specific applications in drug development or as biochemical probes .

Case Study 1: Plant Growth Regulation

A study conducted on maize suspension cultures demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 0.1 to 10 µM. This effect was compared to that of ABA, where the tetralone analogue showed enhanced potency . Such findings indicate its potential utility in agricultural practices aimed at regulating crop growth under stress conditions.

Case Study 2: Antioxidant Properties

Research into the antioxidant capabilities of tetralone derivatives revealed that this compound effectively reduced oxidative stress markers in cellular models. This property suggests its application in developing therapeutic agents aimed at combating oxidative damage in various diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bioactivity of tetralone derivatives is highly dependent on the number and position of hydroxyl groups, as well as stereochemical configurations. Below is a detailed comparison of 2,4,8-Trihydroxy-1-tetralone with structurally related compounds:

Structural and Functional Differences

Compound Name Hydroxyl Positions Source Key Bioactivities References
This compound 2, 4, 8 Sophora flavescens, Juglans spp. Antioxidant, anti-inflammatory, antitumor, anti-HIV, phytotoxic (host-specific)
cis-2,4,8-Trihydroxy-1-tetralone (30) 2, 4, 8 (cis) Botrytis cinerea Phytotoxic activity in grey mold pathogenesis
trans-2,4,8-Trihydroxy-1-tetralone (31) 2, 4, 8 (trans) Botrytis cinerea Phytotoxic activity in grey mold pathogenesis
(4S)-(+)-Isosclerone (32) 4, 8 Fungal pathogens (e.g., Ascochyta spp.) Phytotoxic, melanin biosynthesis inhibition
Scytalone (33) 3, 4 Fungal pathogens Melanin biosynthesis intermediate, phytotoxic
4,5,8-Trihydroxy-1-tetralone (8) 4, 5, 8 Walnut green husk Antioxidant, structural role in plant defense
5,8-Dihydroxy-1-tetralone (9) 5, 8 Walnut green husk Moderate antioxidant activity
7-Hydroxy-1-tetralone 7 Synthetic/plant sources Limited bioactivity reported

Key Findings

Hydroxylation Pattern : The 2,4,8-trihydroxy configuration enhances antioxidant capacity compared to dihydroxy analogs (e.g., 5,8-Dihydroxy-1-tetralone) due to increased electron-donating groups .

Fungal vs.

Q & A

Basic Research Questions

Q. What are the optimal methods for isolating 2,4,8-trihydroxy-1-tetralone from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. Macroporous resin and gel chromatography (e.g., Sephadex LH-20) are effective for purifying phenolic tetralones. Structural confirmation requires MS and NMR (1H, 13C, HSQC, HMBC) to resolve hydroxyl group positions and stereochemistry, as demonstrated in studies of analogous tetralones from walnut green husk .

Q. How do hydroxyl group positions influence the compound’s antioxidant activity?

  • Methodological Answer : Hydroxyl groups at positions 2, 4, and 8 enhance radical scavenging via proton donation and resonance stabilization. Comparative assays (e.g., DPPH, ABTS) under standardized pH and temperature conditions are critical. For example, cis-2,4,5-trihydroxy-1-tetralone showed higher activity than mono-hydroxylated analogs due to synergistic effects of adjacent hydroxyl groups .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-resolution MS (HRMS) confirms molecular weight, while 1D/2D NMR (HSQC, HMBC) resolves substitution patterns. For stereoisomers (e.g., trans- vs. cis-), NOESY or X-ray crystallography may be required. Reference standards for analogous tetralones (e.g., 5-hydroxy-1-tetralone) are used for spectral comparisons .

Advanced Research Questions

Q. How does stereochemistry (cis/trans isomerism) affect the biological activity of this compound?

  • Methodological Answer : Trans isomers often exhibit distinct bioactivity due to spatial arrangement. For example, trans-2,4,8-trihydroxy-1-tetralone may have lower solubility than cis analogs, influencing membrane permeability. Comparative studies require chiral HPLC separation and activity assays (e.g., antimicrobial MIC tests) under controlled solvent systems .

Q. What experimental strategies resolve contradictions in reported antioxidant data for phenolic tetralones?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., solvent polarity, pH) and isomer purity. Standardize protocols using IC50 values and control for auto-oxidation. For this compound, combine electrochemical methods (cyclic voltammetry) with computational modeling (DFT) to quantify redox potentials and predict radical quenching efficiency .

Q. How can stability studies be designed to assess this compound under varying pH and temperature?

  • Methodological Answer : Accelerated stability testing (ICH guidelines) in buffered solutions (pH 1–9) at 25–60°C, monitored via HPLC-UV. Degradation products (e.g., quinones from oxidation) are identified using LC-MS/MS. For photo-stability, employ UV-Vis spectroscopy under controlled light exposure .

Q. What role does this compound play in plant secondary metabolism, and how can its biosynthesis be traced?

  • Methodological Answer : Isotopic labeling (e.g., 13C-glucose) in plant tissues, followed by LC-MS tracking, maps biosynthetic pathways. Compare gene expression (RNA-seq) in high- vs. low-producing plant variants to identify regulatory enzymes (e.g., polyketide synthases) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,8-Trihydroxy-1-tetralone
Reactant of Route 2
2,4,8-Trihydroxy-1-tetralone

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